Triphenyl phosphonium chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

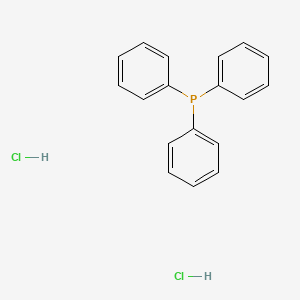

Triphenyl phosphonium chloride is an organophosphorus compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{PCl} ). It is a white crystalline solid that is soluble in polar organic solvents. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides.

准备方法

Synthetic Routes and Reaction Conditions: Triphenyl phosphonium chloride can be synthesized through the reaction of triphenylphosphine with an alkyl halide. One common method involves the reaction of triphenylphosphine with methyl chloride in an organic solvent such as acetone. The reaction is typically carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at a controlled temperature, followed by filtration and drying to obtain the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions in reactors equipped with temperature and pressure control. The process may include steps such as:

- Dissolving triphenylphosphine in an organic solvent.

- Adding the alkyl halide dropwise while maintaining the reaction temperature.

- Conducting the reaction under controlled pressure.

- Isolating the product through filtration and drying .

化学反应分析

Types of Reactions: Triphenyl phosphonium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form triphenylphosphine oxide.

Reduction: It can be reduced to triphenylphosphine.

Substitution: It participates in nucleophilic substitution reactions to form phosphonium ylides.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or ozone can be used.

Reduction: Reagents like lithium aluminum hydride are commonly employed.

Substitution: Strong bases such as sodium hydride are used to generate the ylide intermediate.

Major Products:

Oxidation: Triphenylphosphine oxide.

Reduction: Triphenylphosphine.

Substitution: Phosphonium ylides, which are key intermediates in the Wittig reaction.

科学研究应用

Triphenyl phosphonium chloride has a wide range of applications in scientific research:

Chemistry: It is extensively used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.

Biology: It is used in the synthesis of biologically active molecules, including antiviral and antitumor agents.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds such as cephalotaxine.

Industry: It is used as a phase transfer catalyst in various industrial processes.

作用机制

The primary mechanism of action of triphenyl phosphonium chloride involves the formation of phosphonium ylides. These ylides are generated through the deprotonation of the phosphonium salt by a strong base. The ylide then reacts with carbonyl compounds in the Wittig reaction to form alkenes.

相似化合物的比较

- Methoxymethyl triphenylphosphonium chloride

- Benzyltriphenylphosphonium chloride

- Ethyl triphenylphosphonium chloride

Comparison: Triphenyl phosphonium chloride is unique in its versatility and efficiency in the Wittig reaction compared to its analogs. While methoxymethyl triphenylphosphonium chloride and benzyltriphenylphosphonium chloride are also used in organic synthesis, they have different reactivity profiles and are often used in more specialized applications. Ethyl triphenylphosphonium chloride, on the other hand, is primarily used as a surfactant and in the synthesis of specific organic compounds .

生物活性

Triphenyl phosphonium chloride (TPP) is a quaternary ammonium salt that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and various applications of TPP, supported by recent research findings and case studies.

Overview of this compound

This compound is characterized by its phosphonium ion, which possesses a delocalized charge that facilitates its accumulation in mitochondria. This property is pivotal for its biological activities, particularly in targeting cancer cells and exhibiting antimicrobial effects.

- Mitochondrial Localization : TPP compounds preferentially accumulate in energized mitochondria due to their highly negative membrane potential. This localization is crucial for their action against various diseases, particularly cancer .

- Reactive Oxygen Species (ROS) Production : Upon mitochondrial uptake, TPP compounds have been shown to increase superoxide production, leading to oxidative stress that can induce apoptosis in cancer cells . This mechanism is particularly relevant for their anticancer properties.

- Cell Cycle Arrest : Research indicates that TPP treatment can induce cell cycle arrest independent of p53 status, affecting cellular proliferation pathways and enhancing the efficacy of cancer therapies .

Antimicrobial Properties

Triphenyl phosphonium salts exhibit significant antimicrobial activity against a range of pathogens:

- Gram-positive and Gram-negative Bacteria : Studies have demonstrated that TPP compounds are effective against both types of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various strains of Escherichia coli .

- Fungal Infections : TPP has also shown antifungal properties against species such as Candida albicans .

Anticancer Activity

TPP compounds have been evaluated for their cytotoxic effects on various cancer cell lines:

- Cytotoxicity in Cancer Cells : TPP derivatives have demonstrated low micromolar cytotoxicity against human cancer cell lines such as HST-116 (colon cancer), A375 (melanoma), and PC-3 (prostate cancer) while exhibiting significantly lower toxicity towards non-malignant cells .

- Case Study - Breast Cancer : In a mouse model of breast cancer, TPP treatment resulted in decreased tumor growth without observable toxicities or organ damage . Immunohistochemical analyses revealed reduced cellular proliferation and increased apoptosis markers (caspase-3 cleavage) in treated tumors.

Data Tables

| Activity Type | Target Organisms/Cells | Concentration Range | Observations |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., MRSA) | Submicromolar to micromolar | High selectivity and low toxicity |

| Antifungal | Fungi (e.g., Candida albicans) | Varies by compound | Effective against fungal strains |

| Anticancer | Various human cancer cell lines | Low micromolar | Significant growth inhibition |

Recent Research Findings

- Pharmacological Evaluation : A study highlighted the design of novel TPP derivatives that showed remarkable activity in targeting mitochondrial metabolism in cancer cells, indicating potential therapeutic applications in oncology .

- Toxin Identification : Recent research identified a new phytotoxin derived from Rhizoctonia solani as methoxymethyl triphenylphosphonium chloride, suggesting its role in plant pathology and potential agricultural applications .

- Cytotoxic Mechanisms : Investigations into the mechanisms of action revealed that TPP compounds impair mitochondrial bioenergetics in cancer cells, leading to enhanced cytotoxicity specifically targeting malignant cells while sparing normal tissues .

常见问题

Basic Questions

Q. What are the standard synthetic routes for preparing triphenyl phosphonium chloride derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via nucleophilic substitution or alkylation of triphenylphosphine with alkyl/aryl halides. For example, benzyltriphenylphosphonium chloride is prepared by refluxing benzyl chloride with triphenylphosphine in toluene under nitrogen for 30 hours . Optimization involves controlling stoichiometry (1:1 molar ratio), inert atmosphere to prevent oxidation, and post-reaction purification via filtration and washing with non-polar solvents (e.g., petroleum ether). Reaction efficiency can be monitored using TLC or NMR to track phosphine consumption .

Q. How should researchers handle and purify this compound to ensure safety and product integrity?

Handling requires a fume hood due to the compound’s irritant properties and potential lachrymatory effects. Use PPE (gloves, goggles) and avoid inhalation. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluted with dichloromethane/methanol). Dry the product under vacuum to remove residual solvents. Store in airtight containers with desiccants to prevent hygroscopic degradation .

Q. What are the common side reactions when using this compound in organic synthesis, and how can they be mitigated?

Competing hydrolysis or oxidation can occur under humid or aerobic conditions. For Wittig reactions, ensure anhydrous solvents (e.g., THF, DMF) and inert gas purging. By-products like triphenylphosphine oxide may form; these are removed via aqueous extraction (due to their polar nature) or column chromatography. Use freshly distilled aldehydes/ketones to avoid acid-catalyzed side reactions .

Advanced Research Questions

Q. How do structural modifications in this compound derivatives influence their reactivity in Wittig reactions?

Substituents on the phosphonium cation (e.g., 3,4,5-trimethoxybenzyl groups) alter steric and electronic profiles. Methoxy groups increase electron density on the aromatic ring, stabilizing the ylide intermediate and enhancing reactivity with electron-deficient carbonyl compounds. Conformational analysis (via X-ray crystallography) reveals that methoxy group orientations (e.g., 7°–81° dihedral angles relative to the benzene ring) modulate ylide stability and regioselectivity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound complexes?

- X-ray crystallography : Resolves molecular conformation and cation-anion interactions. For example, single-crystal studies (monoclinic P1 space group, MoKα radiation) confirm bond lengths (P–C: 1.80–1.82 Å) and angles (C–P–C: 109.5°) .

- NMR : 31P NMR identifies phosphonium species (δ ~20–25 ppm), while 1H/13C NMR tracks alkyl/aryl substituents.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M-Cl]+) and isotopic patterns .

Q. In catalytic applications, how does this compound compare to other phosphonium salts in terms of efficiency and reaction scope?

this compound acts as a phase-transfer catalyst in epoxy resin advancements, outperforming quaternary ammonium salts due to higher thermal stability (up to 300°C). Compared to tetraphenylphosphonium chloride, it offers better solubility in polar aprotic solvents (e.g., DMSO), enabling faster reaction kinetics in SN2 displacements. However, bulky substituents (e.g., naphthyl groups) may reduce catalytic activity in sterically hindered systems .

Q. How can researchers analyze conflicting data on the toxicity and stability of this compound derivatives?

Contradictions in toxicity profiles (e.g., skin irritation vs. acute toxicity) arise from structural variations (e.g., alkyl vs. aryl substituents). Use standardized assays (OECD guidelines) to assess acute toxicity (LD50) and ecotoxicity (Daphnia magna tests). Stability studies (TGA/DSC) under controlled humidity/temperature resolve discrepancies in decomposition pathways. Cross-reference safety data from peer-reviewed studies over vendor SDS for reliability .

属性

IUPAC Name |

triphenylphosphane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.2ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUFXBPAIGJHRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。